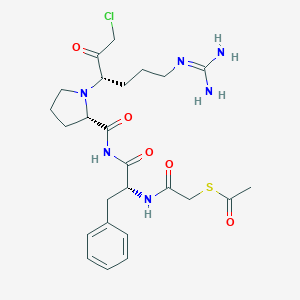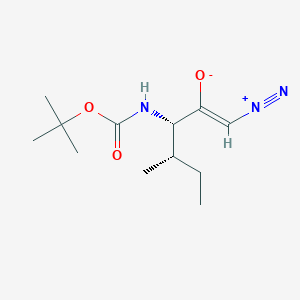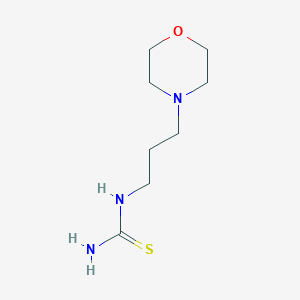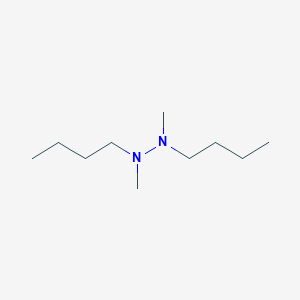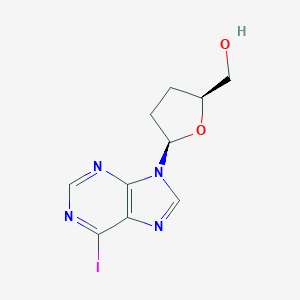
2-Chloro-6-isopropylpyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of chlorinated pyridine derivatives, including 2-chloro-6-isopropylpyridine, often involves stepwise modifications of methylpyridine precursors. For instance, 6-chloro-2-chloromethylpyridine is prepared from 6-chloro-2-methylpyridine through a series of conversions: from 2-Me to 2-acetoxymethyl, then to 2-hydroxymethyl, and finally to the 2-chloromethyl substituent (Barnes, Hartley, & Jones, 1982). Additionally, unusual C-6 lithiation of 2-chloropyridine mediated by BuLi-Me(2)N(CH(2))(2)OLi showcases a regioselective approach for synthesizing chlorinated pyridinic synthons (Choppin, Gros, & Fort, 2000).
Molecular Structure Analysis
Molecular structure analyses, such as rotational isomers and density functional theory (DFT) studies, provide comprehensive insights into the geometry and electronic structure of chlorinated pyridines. The FT-IR and FT-Raman spectroscopic studies, combined with DFT calculations, have revealed the vibrational frequencies and molecular geometry optimization for various chloropyridine derivatives, suggesting a stable rotational isomer form and electronic characteristics conducive to chemical reactivity (Balachandran, Lalitha, & Rajeswari, 2012).
Chemical Reactions and Properties
Chemical reactivity studies highlight the versatility of chloropyridines in forming complex structures. For example, the condensation of diacetylpyridine with chlorohydrazinopyridine under acidic conditions yields novel ligands capable of complexing with transition metals, demonstrating the utility of chloropyridines in coordination chemistry (Constable & Holmes, 1987).
Physical Properties Analysis
Investigations into the physical properties of chloropyridines, such as thermal and photophysical behavior, underscore their potential in material science. Thermal and light-induced spin transitions in iron(II) complexes of chloropyridines illustrate the influence of molecular structure on material properties, with polymorphism affecting spin-crossover behavior (Pritchard et al., 2009).
Chemical Properties Analysis
The chemical properties of 2-chloro-6-isopropylpyridine and related compounds, such as their interaction with DNA, antimicrobial activities, and spectroscopic properties, have been explored to understand their biological and chemical significance. Studies on the interaction of chloropyridines with DNA and their antimicrobial activities highlight their potential biomedical applications (Evecen, Kara, İdil, & Tanak, 2017).
Aplicaciones Científicas De Investigación
Coordination Chemistry : A study by Constable and Holmes (1987) explored the coordination chemistry of 2,6-diacetylpyridine bis(6-chloro-2-pyridylhydrazone), which forms complexes with a wide range of metal ions, showing different geometries (Constable & Holmes, 1987).
Biological Sensing : Halcrow (2005) discussed the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines, which have potential applications in biological sensing and unusual iron complexes with spin-state transitions (Halcrow, 2005).
Pharmaceutical Building Blocks : Bobbio and Schlosser (2001) highlighted the selective functionalization of trihalopyridines, including 2,3,5-trihalopyridines, for new pharmaceutical research structures (Bobbio & Schlosser, 2001).
Electrophilic Trapping Reactions : Mongin, Tognini, Cottet, and Schlosser (1998) demonstrated a method for substituting 2-chloro-6-(trifluoromethyl)pyridine, useful in halogen/metal exchange and electrophilic trapping reactions (Mongin et al., 1998).
Sensing Applications : Ndung’u et al. (2022) showed that 2,6-dichloro-meso-(2- and 3-pyridinium)-BODIPYs have properties suitable for sensing applications, with high water solubility and low cytotoxicity (Ndung’u et al., 2022).
Synthesis of Chlorinated Pyridinic Synthons : Choppin, Gros, and Fort (2000) described the use of BuLi-Me(2)N(CH(2))(2)OLi superbase for regioselective C-6 lithiation of 2-chloropyridine, enabling the preparation of useful synthons (Choppin, Gros, & Fort, 2000).
Macrocyclic Systems Synthesis : Chambers et al. (2003) used perfluoro-4-isopropylpyridine to synthesize various macrocyclic systems with pyridine sub-units, enabling complexation of cations and anions (Chambers et al., 2003).
Safety and Hazards
2-Chloro-6-isopropylpyridine is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2B), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective clothing and eye protection .
Propiedades
IUPAC Name |
2-chloro-6-propan-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISXDNFVHBWJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561790 | |
| Record name | 2-Chloro-6-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-isopropylpyridine | |
CAS RN |
120145-22-4 | |
| Record name | 2-Chloro-6-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



